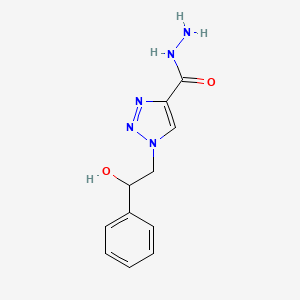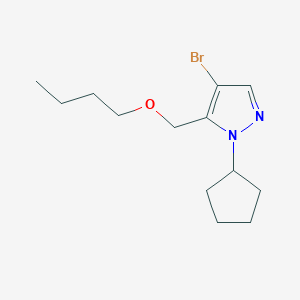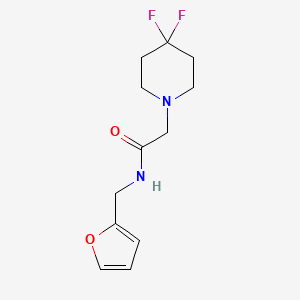
2-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The phenyl group, the thiophene group, and the tetrahydro-2H-pyran group are all cyclic structures, while the sulfonamide group contains sulfur and nitrogen atoms .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .科学的研究の応用
Synthesis and Characterization
A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their bioactivity, including gastric toxicity and anticancer activity against human tumor cell lines, showing promising results for certain compounds (Küçükgüzel et al., 2013).
Novel Synthesis Strategies
Reddy et al. (2016) reported a novel synthesis strategy for tetrahydro-2H-pyrano[3,4-c]quinoline derivatives, demonstrating a tandem hydroarylation/Prins cyclization process. This is significant for the synthesis of complex chemical structures, including the mentioned compound (Reddy et al., 2016).
Anticancer and Carbonic Anhydrase Inhibitor Properties
Gul et al. (2018) synthesized a series of sulfonamides, evaluating their cytotoxic/anticancer effects and carbonic anhydrase inhibitory properties. Certain compounds showed promising results as anticancer drug candidates, highlighting the therapeutic potential of such chemical structures (Gul et al., 2018).
Carbonic Anhydrase I and II Inhibition
Another study by Gul et al. (2016) synthesized pyrazolines and investigated their carbonic anhydrase I and II inhibitory effects. These compounds showed potential as inhibitors, suggesting potential applications in medical research (Gul et al., 2016).
Sulfonamide-Substituted Compounds
Işci et al. (2014) explored sulfonamide-substituted iron phthalocyanines, focusing on their design, solubility, stability, and oxidation properties. These compounds showed remarkable stability under oxidative conditions, important for various chemical applications (Işci et al., 2014).
Synthesis and Bioactivity Studies
Gul et al. (2016) conducted bioactivity studies on new benzenesulfonamides, examining their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This research contributes to the understanding of the therapeutic potential of such compounds (Gul et al., 2016).
Antimicrobial Properties
Georgiadis et al. (1992) investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives, finding significant activity against gram-positive bacteria. This study highlights the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).
Safety and Hazards
特性
IUPAC Name |
2-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c20-24(21,14-8-16-5-2-1-3-6-16)19-15-18(9-11-22-12-10-18)17-7-4-13-23-17/h1-7,13,19H,8-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORAQYSKLDIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)


![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2821402.png)
![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)